N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide is a chemical compound with the molecular formula and a molecular weight of approximately 344.56 g/mol. This compound features a complex structure characterized by a bromine atom, a fluorine atom, and a chlorine atom, along with a hydroxyl group and an amide functional group. The presence of these halogens and functional groups contributes to its unique chemical properties and potential biological activities. Its structure can be represented as follows:
textBr | F--C6H4--C(=O)--NH--C6H3(Cl)(OH)
The compound is categorized under various databases, including PubChem and the Environmental Protection Agency's CompTox database, which provide detailed information regarding its physical and chemical properties .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide exhibits potential biological activities. Compounds with similar structures often show:
Further studies are required to elucidate its specific biological mechanisms and therapeutic potential.
The synthesis of N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide typically involves multi-step organic reactions:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide has potential applications in various fields:
Interaction studies involving N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide focus on its binding affinity with various biological targets:
Such studies are crucial for assessing its viability as a drug candidate.
Several compounds share structural similarities with N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-Bromo-phenyl)-5-chloro-2-hydroxybenzamide | Lacks fluorine; potential similar activity | |
| N-(4-Fluorophenyl)-5-chloro-2-hydroxybenzamide | Similar structure but different halogen | |
| 5-Chloro-N-(phenyl)-2-hydroxybenzamide | No bromine or fluorine; simpler structure |
These compounds are unique due to their specific halogen substitutions, which influence their reactivity and biological activities. The presence of both bromine and fluorine in N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide may enhance its lipophilicity and bioactivity compared to others.
N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide is a halogenated aromatic compound with the molecular formula C₁₃H₈BrClFNO₂ and a molecular weight of 344.56 g/mol. The IUPAC name, 5-bromo-N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide, reflects its substitution pattern: a bromine atom at the 5-position of the benzamide ring, a chlorine atom at the 4-position of the aniline moiety, and a fluorine atom at the 2-position of the same aromatic ring. The compound’s SMILES representation, C1=CC(=C(C=C1Cl)F)NC(=O)C2=C(C=CC(=C2)Br)O, provides a precise two-dimensional structural depiction.
While experimental data on solubility and melting/boiling points for this specific compound are limited, structural analogs offer insights. For example, 4-bromo-2-fluoro-N-methylbenzamide (C₈H₇BrFNO), a related derivative, exhibits a melting point of 125–129°C and a predicted boiling point of 284.8±30.0°C. Such properties suggest that N-(4-Bromo-2-fluorophenyl)-5-chloro-2-hydroxybenzamide likely has low water solubility due to its hydrophobic aromatic and halogen substituents, favoring organic solvents like chloroform or methanol.